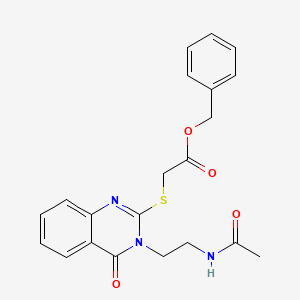

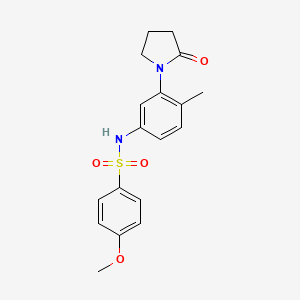

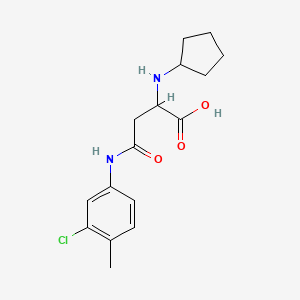

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinazolinone group might undergo reactions typical of cyclic amides, while the thioacetate group could participate in reactions involving sulfur. The benzyl group might undergo reactions at the benzylic position .Scientific Research Applications

Drug Design and Development

The quinazolinone moiety present in the compound is a significant pharmacophore in medicinal chemistry. It has been associated with a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties . The presence of an acetamidoethyl group could potentially mimic the structure of neurotransmitters or other bioactive amines, making it a candidate for the development of central nervous system (CNS) drugs.

Melatonin Receptor Agonists

The structure of this compound resembles that of melatonin, a neurohormone involved in regulating circadian rhythms. Research indicates that analogs of melatonin can exhibit antidepressant, antioxidant, neuroprotective, and anticancer activities . This compound could serve as a precursor in synthesizing new melatonin receptor agonists with potential therapeutic applications.

Antioxidant and Neuroprotective Agents

Compounds with a dihydroquinazolin-2-yl moiety have shown promise as neuroprotective and antioxidant agents. They could be used to synthesize new compounds aimed at treating neurodegenerative diseases or managing oxidative stress-related conditions .

PI3K Inhibitors for Cancer Therapy

The structure of Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate suggests that it could be modified to create PI3K inhibitors. These are a class of drugs that have shown efficacy in cancer treatment by targeting the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells .

properties

IUPAC Name |

benzyl 2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15(25)22-11-12-24-20(27)17-9-5-6-10-18(17)23-21(24)29-14-19(26)28-13-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTKMIMRKXKFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

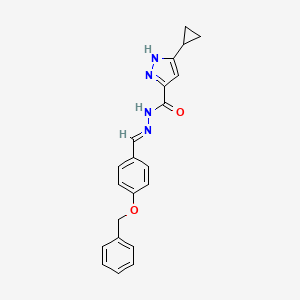

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

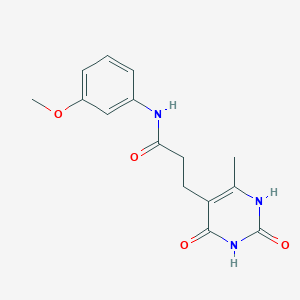

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)

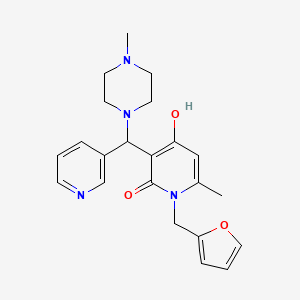

![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)